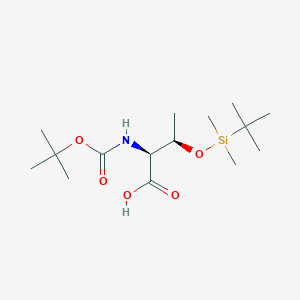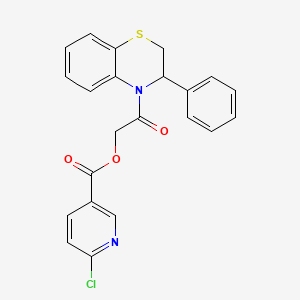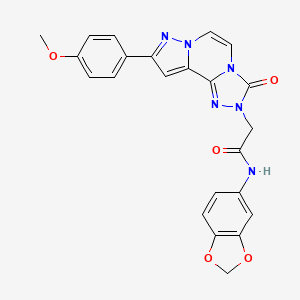![molecular formula C13H8BrCl2NO B2655227 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol CAS No. 136286-89-0](/img/structure/B2655227.png)
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C13H8BrCl2NO and a molecular weight of 345.02 .
Synthesis Analysis
This compound is synthesized from the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a central C6=N2 bond. The dihedral angle between the two substituted phenyl moieties (C1—C2—C3—C4—C5—C6 and C8—C9—C10—C11—C12—C13) is 35.34° . There is an intramolecular O—H⋯N hydrogen bond in the molecular structure of the title compound .Chemical Reactions Analysis
The Schiff base can undergo complexation reactions with copper (II), cobalt (II) as nitrate salts, and with Rhodium (III) as chloride salt to produce three-coordinate metal complexes, with a Schiff base: Metal ion ratio of 2:1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.02 and a molecular formula of C13H8BrCl2NO . It has a brown color and a melting point greater than 350°C .Aplicaciones Científicas De Investigación
Molecular Structure Investigation
Investigations into the molecular structure of derivatives closely related to "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have utilized crystallographic, spectroscopic, and computational methods. These studies have helped in understanding the tautomerism and aromaticity of the compounds, revealing a preference for the phenol-imine form in solid and solvent media (Kaştaş et al., 2020).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde and amines containing alkyl halide pendant groups. These compounds have been analyzed using FT-IR and 1H NMR spectroscopy, elemental analysis, thermal studies, and single-crystal X-ray diffraction, providing insights into their structure and bonding nature (Grivani et al., 2013).
Computational Study and Applications
Further studies have extended to the computational analysis and potential applications of these compounds. For example, oxido-vanadium(V) complexes involving derivatives of "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have been synthesized and characterized, with computational studies supporting the experimental data. These complexes show potential in catalysis due to their structural and electronic properties (Sheikhshoaie et al., 2015).
Catalysis and Sensing Applications
Research has also explored the catalytic activities of complexes derived from "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" and its derivatives. For instance, the catalytic degradation of environmental pollutants and the synthesis of cyclic carbonates from CO2 fixation have been studied, demonstrating the utility of these compounds in environmental remediation and green chemistry (Ikiz et al., 2015). Additionally, Schiff base receptors based on these derivatives have been developed for the naked-eye detection of hydrogen carbonate ions in aqueous media, showing promise for analytical applications (Naderi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-[(2,4-dichlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZBEZNZSHTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2655146.png)
![N-methyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2655147.png)

![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)
![N-[4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2655154.png)
![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655155.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2655156.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide](/img/structure/B2655157.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2655161.png)



![7-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2655166.png)